An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Mannopyranose
An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and stereochemical properties of beta-D-mannopyranose, a crucial monosaccharide in various biological processes. The document details its conformational analysis, quantitative structural data, experimental protocols for its characterization, and its role in key metabolic pathways.
Structure and Stereochemistry of beta-D-Mannopyranose
Beta-D-mannopyranose is a hexopyranose, a six-membered ring structure, and an epimer of glucose at the C-2 position.[1] The "beta" designation indicates that the anomeric hydroxyl group at C-1 is in the equatorial position in the most stable chair conformation.[2] This stereochemistry is critical for its recognition by enzymes and its role in the formation of complex glycans.[3]
The pyranose ring of beta-D-mannopyranose predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[2] In this conformation, the substituents on the ring carbons can be either in axial or equatorial positions. The stability of the chair conformation is influenced by the steric hindrance between these substituents. For beta-D-mannopyranose, the hydroxyl groups are positioned to minimize steric strain, contributing to its overall stability.[4]
Conformational Analysis
The most stable chair conformation of beta-D-mannopyranose is the ⁴C₁ form. In this conformation, the bulky hydroxymethyl group at C-5 is in the equatorial position, which is energetically favorable. The anomeric hydroxyl group at C-1 is also in the equatorial position, defining it as the beta anomer. The hydroxyl group at C-2, which distinguishes mannose from glucose, is in the axial position. The remaining hydroxyl groups at C-3 and C-4 are in equatorial and axial positions, respectively.[2][5]
Quantitative Structural Data
The precise three-dimensional structure of beta-D-mannopyranose has been determined by X-ray crystallography. The following table summarizes the unit cell parameters from a reported crystal structure. While a detailed list of all bond lengths and angles is extensive, these crystallographic parameters provide the foundational data for deriving such information.
| Crystal Parameter | Value[6] |
| Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 5.577 Å |
| b | 7.5481 Å |
| c | 18.060 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
Experimental Protocols
The structural elucidation of beta-D-mannopyranose relies on several key experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Anomeric Characterization
NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration and conformational details of carbohydrates in solution.
Protocol for ¹H and ¹³C NMR of beta-D-Mannopyranose:
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Sample Preparation: Dissolve a precisely weighed sample of beta-D-mannopyranose (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H NMR or dioxane for ¹³C NMR, for chemical shift calibration.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
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Tune and match the probe for the desired nuclei (¹H and ¹³C).
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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The anomeric proton (H-1) of beta-D-mannopyranose typically appears as a doublet around 4.8-5.0 ppm with a small coupling constant (J₁,₂ < 2 Hz) due to the equatorial-axial relationship with H-2.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
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Typical parameters include a 45-degree pulse angle, a spectral width of 200 ppm, and a larger number of scans due to the lower natural abundance of ¹³C.
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The anomeric carbon (C-1) of beta-D-mannopyranose resonates at approximately 94-96 ppm.
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-
2D NMR Experiments (for complete assignment):
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COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can aid in confirming assignments.
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-
Data Processing and Analysis:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative proportions of anomers if both are present.
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
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X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the precise atomic coordinates of a molecule in its crystalline state, offering definitive information about bond lengths, bond angles, and conformation.
Protocol for Single-Crystal X-ray Diffraction of beta-D-Mannopyranose:
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Crystallization:
-
Grow single crystals of beta-D-mannopyranose suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step.[7]
-
A common method is slow evaporation of a saturated solution. Various solvent systems can be screened, such as ethanol/water or acetone/water mixtures.
-
-
Crystal Mounting:
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Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
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-
Data Collection:
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Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
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Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to capture the diffraction pattern.[8]
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-
Data Processing:
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Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
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Scale and merge the data from different images to create a unique set of reflection data.
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Determine the unit cell parameters and the space group of the crystal.
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-
Structure Solution and Refinement:
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Solve the phase problem to obtain an initial electron density map. For small molecules like beta-D-mannopyranose, direct methods are typically used.
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Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.
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-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools to check for geometric reasonability and consistency with the experimental data.
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Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
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Signaling Pathways and Metabolic Roles
Beta-D-mannopyranose is a central molecule in several critical metabolic and signaling pathways, most notably in N-linked glycosylation and mannose metabolism.
Mannose Metabolism
Mannose can be derived from glucose or obtained from the diet. Once inside the cell, it is phosphorylated and can either enter the glycolysis pathway or be activated for use in glycosylation.[1][9]
N-Linked Glycosylation Pathway
N-linked glycosylation is a crucial post-translational modification of proteins that occurs in the endoplasmic reticulum and Golgi apparatus. Mannose is a key component of the precursor oligosaccharide that is transferred to nascent proteins.[10][11]
Experimental Workflow for Studying Glycosylation
The study of beta-D-mannopyranose's role in glycosylation often involves a series of interconnected experimental procedures.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. physiol.uzh.ch [physiol.uzh.ch]
- 3. Molecular and crystal structures of N-aryl-beta-D-glycopyranosylamines from mannose and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beta-D-mannopyranose | C6H12O6 | CID 439680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
